alpha-Tocopherol-d6 Acetate

Catalog No.
S882625
CAS No.
143731-16-2
M.F
C31H52O3
M. Wt
478.791
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol-d6 Acetate

CAS Number

143731-16-2

Product Name

alpha-Tocopherol-d6 Acetate

IUPAC Name

[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

478.791

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3

InChI Key

ZAKOWWREFLAJOT-JALLZHECSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-5,7-di(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate; Ephynal-d6 Acetate; (+)-α-Tocopherol-d6 Acetate; (+)-α-Tocopheryl-d6 Acetate; (2R,4’R,8’R)-α-Tocopherol-d6 Acetate; (2R,4’R,8’R)-α-To

Isotope-Labeled Internal Standard for Vitamin E Measurement

One key application of alpha-Tocopherol-d6 Acetate is as an internal standard for measuring alpha-Tocopherol levels in biological samples. Scientists employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) to quantify vitamin E in blood, tissues, and food sources [, ]. Alpha-Tocopherol-d6 Acetate serves as an internal standard because it possesses nearly identical chemical properties to alpha-Tocopherol, but with the added mass of the deuterium atoms. This allows for the researchers to compare the signal of the analyte (alpha-Tocopherol) with the internal standard throughout the analysis. The known concentration of the isotopically labelled standard allows for the calculation of the unknown concentration of alpha-Tocopherol in the sample [, ].

Research on Vitamin E Metabolism and Absorption

Due to its close resemblance to alpha-Tocopherol, alpha-Tocopherol-d6 Acetate can be used to investigate vitamin E metabolism and absorption in vivo (within a living organism) studies. Researchers can administer a known amount of alpha-Tocopherol-d6 Acetate to a research subject and track its presence in various tissues and biological fluids over time. This allows them to gain insights into how the body absorbs, transports, and utilizes vitamin E [].

Alpha-Tocopherol-d6 Acetate is a deuterated form of alpha-tocopherol acetate, a lipid-soluble compound that is a derivative of vitamin E. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. The chemical formula for alpha-tocopherol-d6 acetate is C₂₉H₄₄D₆O₂, and its molecular weight is approximately 436.74 g/mol .

Alpha-tocopherol itself is known for its significant antioxidant properties, primarily due to its ability to donate hydrogen atoms to free radicals, thereby interrupting lipid peroxidation processes . This unique property makes it an essential nutrient in human health, contributing to the protection of cell membranes and other lipids from oxidative damage.

  • Alpha-tocopherol-d6 acetate is likely to share similar safety profiles with alpha-tocopherol. Vitamin E is generally considered safe for consumption in recommended doses, with minimal toxicity reported.
  • However, excessive intake of vitamin E supplements can cause side effects like nausea, diarrhea, and increased bleeding risk.
Typical of esters and phenolic compounds:

  • Hydrolysis: It can be hydrolyzed to yield alpha-tocopherol and acetic acid in the presence of water and an acid or base catalyst.
  • Oxidation: Under certain conditions, it may oxidize to form various metabolites, including tocopheryl quinone, which can exhibit different biological activities .
  • Reactions with Free Radicals: As an antioxidant, alpha-tocopherol-d6 acetate can react with free radicals, donating hydrogen atoms and thus neutralizing their reactivity .

Alpha-Tocopherol-d6 Acetate exhibits various biological activities primarily associated with its antioxidant properties. It plays a crucial role in:

  • Cell Protection: By preventing oxidative stress, it helps protect cellular structures from damage.
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation .
  • Nutritional Significance: As a form of vitamin E, it is essential for maintaining healthy skin and eyes and supporting immune function .

Alpha-Tocopherol-d6 Acetate can be synthesized through several methods:

  • Deuteration of Alpha-Tocopherol Acetate: This involves the substitution of hydrogen atoms with deuterium in the alpha-tocopherol acetate structure using deuterated reagents under controlled conditions.
  • Chemical Synthesis: The compound can also be synthesized via multi-step organic synthesis techniques that involve the formation of the chromanol nucleus followed by esterification with deuterated acetic acid.
  • Biotransformation: Some methods may utilize microbial or enzymatic processes to selectively incorporate deuterium into the molecule .

Alpha-Tocopherol-d6 Acetate has several applications:

  • Research Tool: It serves as a stable isotope-labeled compound used in pharmacokinetic studies and metabolic research to trace vitamin E metabolism in biological systems .
  • Nutritional Studies: It is utilized in studies assessing vitamin E absorption and bioavailability due to its ability to mimic natural alpha-tocopherol while allowing for precise tracking within metabolic pathways.
  • Cosmetic Formulations: Its antioxidant properties make it valuable in skin care products aimed at reducing oxidative damage and promoting skin health .

Research has indicated that alpha-tocopherol-d6 acetate interacts with various biological systems:

  • Metabolic Pathways: It influences pathways involving cytochrome P450 enzymes that are responsible for the metabolism of fat-soluble vitamins .
  • Drug Interactions: Studies suggest potential interactions with other fat-soluble vitamins (like vitamin K) and medications that may affect absorption or efficacy .
  • Nutrigenomics: The variability in metabolism among individuals highlights the importance of understanding how genetic factors influence responses to alpha-tocopherol supplementation .

Several compounds share structural or functional similarities with alpha-tocopherol-d6 acetate. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Alpha-TocopherolSame chromanol nucleusNatural form of vitamin E; widely studied
Gamma-TocopherolSimilar structureDifferent biological activities; less potent antioxidant
Alpha-Tocopheryl AcetateEster formLess bioactive than tocopherols but used in supplements
Delta-TocopherolSimilar nucleusExhibits different antioxidant properties
TocotrienolsSimilar backboneMore potent antioxidants; different health benefits

Alpha-Tocopherol-d6 Acetate's uniqueness lies in its deuterated nature, allowing for precise tracking in metabolic studies while retaining the essential antioxidant properties characteristic of vitamin E derivatives. Its use as a research tool distinguishes it from other tocopherols and tocotrienols, which may not provide the same level of traceability in biological systems.

Molecular Structure and Formula (C31H46D6O3)

Alpha-Tocopherol-d6 Acetate represents a deuterium-labeled isotopomer of the naturally occurring vitamin E acetate ester, characterized by the molecular formula C31H46D6O3 [2] [3]. The compound possesses a molecular weight of 478.78 grams per mole, representing an increase of 6.04 daltons compared to the non-deuterated alpha-tocopherol acetate (472.74 g/mol) [2] [15]. This mass difference arises from the systematic replacement of six hydrogen atoms with deuterium isotopes positioned strategically within the chromanol ring system [15] [34].

The fundamental molecular architecture consists of a chromanol ring system fused to a saturated phytyl side chain, with an acetate ester functionality protecting the phenolic hydroxyl group [1]. The chromanol nucleus contains four methyl substituents at positions 5, 7, and 8 of the benzopyran framework, along with a methyl group at position 2 where the phytyl chain attachment occurs [1] [12]. The phytyl side chain extends as a fifteen-carbon saturated hydrocarbon chain bearing three methyl branches at positions 4, 8, and 12, maintaining the characteristic lipophilic properties essential for membrane incorporation [12] [19].

The deuterium labeling specifically targets the methyl groups at positions 5 and 7 of the chromanol ring, with each methyl group containing three deuterium atoms (CD3) [15] [34]. This labeling pattern creates the designation "d6" indicating the total number of deuterium atoms incorporated into the molecular structure [15]. The acetate ester moiety remains unlabeled, preserving the original chemical reactivity and hydrolytic characteristics of the parent compound [20].

PropertyValue
Chemical Name[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
CAS Registry Number143731-16-2
Molecular FormulaC31H46D6O3
Molecular Weight478.78 g/mol
Molecular Weight (non-deuterated)472.74 g/mol
Deuterium Count6 deuterium atoms
Isotopic Mass Shift+6.04 Da

Stereochemistry and Isomeric Configurations

Alpha-Tocopherol-d6 Acetate exhibits three distinct chiral centers located at carbon-2 of the chromanol ring and carbons 4' and 8' of the phytyl side chain [10] [12] [13]. The naturally occurring stereoisomer maintains the RRR configuration, designating the R-stereochemistry at all three asymmetric centers [8] [10] [12]. This specific stereochemical arrangement corresponds to the biologically active form preferentially recognized by the alpha-tocopherol transfer protein in hepatic metabolism [11] [13].

The carbon-2 stereocenter represents the attachment point where the phytyl side chain connects to the chromanol ring system [12] [13]. This stereocenter adopts the R-configuration, positioning the phytyl chain in the thermodynamically favored equatorial orientation [12]. The 4' and 8' stereocenters within the phytyl chain similarly maintain R-configurations, establishing the natural diastereomeric relationship observed in plant-derived tocopherols [10] [12].

Synthetic alpha-tocopherol preparations typically contain eight possible stereoisomers resulting from the three chiral centers, including four 2R configurations (RSS, RRS, RSR, RRR) and four 2S configurations (SRR, SSR, SRS, SSS) [10] [11]. However, only the 2R-stereoisomers demonstrate biological activity due to the specificity of the alpha-tocopherol transfer protein for the R-configuration at carbon-2 [11] [13]. The 2S-stereoisomers exhibit low affinity for this transfer protein and undergo rapid hepatic metabolism [11].

The RRR-stereoisomer demonstrates preferential bioavailability compared to synthetic racemic mixtures, with biokinetic studies revealing RRR to all-racemic ratios of approximately 1.35:1 in plasma concentration and area under the curve measurements [35] [36]. This preferential accumulation reflects the stereoselective nature of tocopherol transport and tissue distribution mechanisms [13] [35].

StereocenterConfigurationDescription
Carbon-2 (R)R-configurationChromanol ring attachment point for phytyl chain
Carbon-4' (R)R-configurationFirst chiral center in phytyl side chain
Carbon-8' (R)R-configurationSecond chiral center in phytyl side chain

Deuterium Labeling Patterns and Positional Isomerism

The deuterium labeling pattern in Alpha-Tocopherol-d6 Acetate follows a specific positional arrangement targeting the methyl substituents at positions 5 and 7 of the chromanol ring [15] [34]. Each of these methyl groups undergoes complete deuteration, replacing all three hydrogen atoms with deuterium to form trideuteriomethyl groups (CD3) [15]. This labeling strategy provides optimal mass spectrometric discrimination while maintaining chemical and biological equivalence to the non-deuterated compound [14] [25].

The selection of positions 5 and 7 for deuterium incorporation offers several analytical advantages [15] [17]. These positions remain metabolically stable during biological processing, ensuring that the isotopic label persists throughout pharmacokinetic studies and metabolic investigations [16] [17]. The chromanol ring methylation pattern influences the rate of omega-hydroxylation by cytochrome P450 enzymes, with methyl groups at position 5 reducing susceptibility to metabolic degradation [13].

The deuterium labeling creates distinct mass spectrometric fragmentation patterns that facilitate identification and quantification [25] [29]. The retro-Diels-Alder fragmentation characteristic of tocopherols generates product ions containing the labeled methyl groups, producing diagnostic fragments at mass-to-charge ratios shifted by the deuterium content [29]. These fragmentation patterns enable selective monitoring in complex biological matrices [25] [29].

Alternative deuterium labeling patterns exist for tocopherol derivatives, including d3-labeled compounds targeting single methyl groups or acetate moieties [4] [16]. However, the d6-labeling pattern provides superior mass resolution and reduced potential for isotopic interference in analytical applications [25]. The symmetric labeling of both 5 and 7 positions ensures consistent isotopic effects on nuclear magnetic resonance spectra [17].

PositionDeuterium CountChemical Shift Effect
C-5 methyl group3 (CD3)Isotope effect on NMR signals
C-7 methyl group3 (CD3)Isotope effect on NMR signals
Total deuterium atoms6Mass shift for MS analysis

Physicochemical Properties and Stability Characteristics

Alpha-Tocopherol-d6 Acetate exhibits physicochemical properties essentially identical to the non-deuterated parent compound, reflecting the minimal impact of deuterium substitution on bulk molecular behavior [2] [20] [22]. The compound appears as a clear, pale yellow to light yellow viscous liquid with characteristic vitamin E acetate properties [20] [22] [24]. The melting point remains consistent with non-deuterated alpha-tocopherol acetate at approximately -27.5 degrees Celsius, while the boiling point under reduced pressure (0.3 mmHg) approaches 224 degrees Celsius [22] [23] [24].

The density of Alpha-Tocopherol-d6 Acetate closely approximates that of the parent compound at 0.96 grams per milliliter at 20 degrees Celsius [22] [24]. The refractive index maintains similarity to non-deuterated material, with values near 1.495 at the sodium D-line [22]. These physical constants demonstrate that deuterium substitution produces negligible effects on the bulk physical properties relevant to handling and formulation applications [20].

Solubility characteristics remain unchanged by deuterium labeling, with the compound demonstrating practical insolubility in water while exhibiting free solubility in organic solvents including acetone, ethanol, and fatty oils [22] [23] [24]. The lipophilic nature essential for biological membrane incorporation persists unaltered [19] [22]. The compound maintains miscibility with chloroform and other non-polar solvents used in analytical extractions [12].

Stability characteristics require particular attention due to the light-sensitive nature of tocopherol derivatives [22] [24]. Alpha-Tocopherol-d6 Acetate demonstrates enhanced stability compared to free tocopherol due to acetate ester protection of the phenolic hydroxyl group [5] [22]. Storage recommendations specify refrigeration at 2-8 degrees Celsius with protection from light to maintain compound integrity [2] [15] [20]. The flash point exceeds 230 degrees Fahrenheit, indicating relatively low fire hazard under normal handling conditions [22] [24].

PropertyAlpha-Tocopherol AcetateAlpha-Tocopherol-d6 Acetate
Physical StateViscous liquidViscous liquid
ColorPale yellow to light yellowPale yellow to light yellow
Melting Point-27.5°CSimilar to non-deuterated*
Boiling Point (0.3 mmHg)224°CSimilar to non-deuterated*
Density at 20°C0.96 g/mLSimilar to non-deuterated*
Refractive Indexn20D = 1.495Similar to non-deuterated*
Flash Point>230°F (>110°C)Similar to non-deuterated*
Water SolubilityPractically insolublePractically insoluble
Organic Solvent SolubilityFreely soluble in acetone, ethanol, fatty oilsFreely soluble in acetone, ethanol, fatty oils
Storage Temperature2-8°C2-8°C (protected from light)

Spectroscopic Properties and Structural Elucidation

The spectroscopic properties of Alpha-Tocopherol-d6 Acetate provide comprehensive structural characterization while demonstrating the specific effects of deuterium labeling on various analytical techniques [25] [27] [28]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 292 nanometers in ethanol and 284 nanometers in alternative solvents, with molar extinction coefficients of 3,260 reciprocal molar reciprocal centimeters at 292 nanometers [1] [28]. These absorption characteristics remain essentially unchanged by deuterium substitution, enabling quantitative analysis using established protocols [1] [30].

Nuclear magnetic resonance spectroscopy demonstrates the most pronounced effects of deuterium labeling [17]. Proton nuclear magnetic resonance spectra exhibit characteristic isotope shifts for signals adjacent to the deuterated methyl groups [17]. The absence of proton signals corresponding to the 5 and 7 methyl positions confirms successful deuterium incorporation [15] [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope effects on carbon signals directly bonded to deuterium atoms, appearing as characteristic multipicity changes and chemical shift perturbations [17].

Mass spectrometry provides the most sensitive detection method for Alpha-Tocopherol-d6 Acetate [25] [27]. Electrospray ionization in positive mode generates protonated molecular ions at mass-to-charge ratio 479.4, representing a 6-dalton shift from the non-deuterated compound [15]. Sodium adduct ions appear at mass-to-charge ratio 501.4 [15]. Negative ionization mode produces deprotonated molecular ions at mass-to-charge ratio 477.4 [27]. Collision-induced dissociation generates characteristic fragmentation patterns that retain the deuterium label in specific product ions [25] [29].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the acetate ester functionality and aromatic chromanol ring system [22]. Carbon-oxygen stretch vibrations of the acetate ester appear near 1750 reciprocal centimeters, while aromatic carbon-carbon stretching modes occur in the 1500-1600 reciprocal centimeter region [22]. The presence of deuterium introduces subtle shifts in carbon-deuterium stretching frequencies compared to carbon-hydrogen vibrations [22].

Fluorescence spectroscopy enables highly sensitive detection with excitation wavelengths of 292 nanometers and emission maxima at 325 nanometers [30]. This fluorescence behavior remains unaffected by deuterium labeling, permitting the use of established fluorometric assays for biological sample analysis [30]. The fluorescence properties facilitate detection limits in the nanogram range for analytical applications [30].

TechniqueKey CharacteristicsAnalytical Applications
UV-Vis Absorptionλmax 292 nm (ethanol), 284 nm; ε = 3,260 M-1cm-1 (292 nm)Quantitative analysis, peak identification
1H NMRDeuterium-induced isotope shifts for CD3 groupsStructural confirmation, isotopic purity assessment
13C NMRIsotope effects on 13C signals adjacent to deuteriumCarbon framework elucidation
Mass Spectrometry (ESI+)[M+H]+ m/z 479.4, [M+Na]+ m/z 501.4Quantitative analysis, internal standard
Mass Spectrometry (ESI-)[M-H]- m/z 477.4, fragmentation patternsFragmentation studies, metabolite identification
Infrared SpectroscopyC=O stretch (acetate), aromatic C=C, C-H/C-D stretchesFunctional group identification
FluorescenceExcitation 292 nm, Emission 325 nmSensitive detection, biological samples

XLogP3

10.8

Dates

Modify: 2024-04-14

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